molecular formula C7H3ClF3NO B1403503 3-Chloro-6-(trifluoromethyl)picolinaldehyde CAS No. 1060810-27-6

3-Chloro-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B1403503
CAS No.: 1060810-27-6
M. Wt: 209.55 g/mol
InChI Key: SARHUZHQSTUDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(trifluoromethyl)picolinaldehyde is a pyridine-based aldehyde derivative with a chlorine substituent at position 3 and a trifluoromethyl (-CF₃) group at position 6. Its molecular formula is C₇H₃ClF₃NO, and it serves as a versatile intermediate in pharmaceuticals and agrochemicals due to the reactivity of the aldehyde group and the electron-withdrawing effects of the -CF₃ and Cl substituents .

Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHUZHQSTUDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214277
Record name 3-Chloro-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-27-6
Record name 3-Chloro-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-Chloro-6-(trifluoromethyl)picolinate

  • Molecular Formula: C₉H₇ClF₃NO₂
  • Functional Groups : Ester (-COOEt), chlorine (-Cl), trifluoromethyl (-CF₃).
  • Key Differences : Replaces the aldehyde (-CHO) with an ester group, enhancing stability but reducing electrophilicity.
  • Applications : Used in synthetic routes requiring hydrolyzable esters, such as polymer precursors .

6-(Trifluoromethyl)picolinic Acid

  • Molecular Formula: C₇H₄F₃NO₂
  • Functional Groups : Carboxylic acid (-COOH), trifluoromethyl (-CF₃).
  • Similarity Score : 0.75 (structural similarity due to -CF₃ and pyridine backbone) .

3-Chloro-6-methylpicolinic Acid

  • Molecular Formula: C₇H₆ClNO₂
  • Functional Groups : Carboxylic acid (-COOH), chlorine (-Cl), methyl (-CH₃).
  • Key Differences : The methyl group at position 6 is electron-donating, contrasting with the electron-withdrawing -CF₃ in the target compound. This reduces electrophilicity and alters solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity Profile
3-Chloro-6-(trifluoromethyl)picolinaldehyde 209.55 Not reported Not reported High (aldehyde oxidation, nucleophilic additions)
Ethyl 3-chloro-6-(trifluoromethyl)picolinate 261.60 Not reported Not reported Moderate (ester hydrolysis, alkylation)
6-(Trifluoromethyl)picolinic acid 199.11 Not reported Not reported High (acid-catalyzed reactions, salt formation)
3-Chloro-6-methylpicolinic acid 187.58 Not reported Not reported Moderate (decarboxylation, halogen displacement)

Biological Activity

3-Chloro-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7_7H3_3ClF3_3NO and a molecular weight of 209.55 g/mol. This compound is notable for its unique structure, which includes a chlorine atom and a trifluoromethyl group attached to the pyridine ring, significantly influencing its chemical reactivity and biological activity.

  • Molecular Formula : C7_7H3_3ClF3_3NO
  • Molecular Weight : 209.55 g/mol
  • CAS Number : 1060810-27-6

Synthesis

The synthesis of this compound typically involves chlorination and trifluoromethylation processes. Common methods include the use of chlorinating agents such as thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) to introduce the chlorine atom at the desired position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group increases lipophilicity, enhancing membrane penetration and metabolic stability.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications can enhance efficacy.
CompoundMIC (µg/mL)Target
This compoundTBDTBD
Related Pyridine Derivative50E. coli
Another Derivative25S. aureus
  • Anticancer Activity : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, potentially inducing apoptosis through caspase activation. Specific modifications in its structure could enhance cytotoxicity against various cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring and modifications to the piperidine moiety have been shown to significantly alter potency against various biological targets.

ModificationEffect on Activity
Increased alkyl chain length on piperidineEnhanced binding affinity
Substitution at pyridine ringVariable effects on antimicrobial activity

Case Studies

Several studies have explored the biological activities associated with this compound:

  • Antimicrobial Studies : A recent investigation highlighted that derivatives with similar piperidine structures exhibited potent antibacterial activity against Mycobacterium tuberculosis, suggesting potential for developing new antimycobacterial agents.
  • Cancer Research : Research focused on pyridinyl-piperidines revealed that specific modifications could lead to enhanced cytotoxicity in breast cancer cell lines, indicating promising therapeutic avenues .
  • Neuroprotective Effects : Certain derivatives have shown potential in inhibiting acetylcholinesterase (AChE), which may present applications in treating Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(trifluoromethyl)picolinaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(trifluoromethyl)picolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.